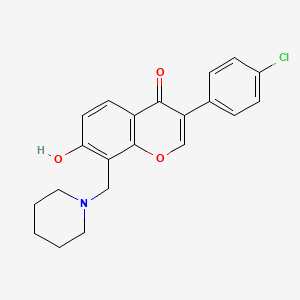

3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

描述

The compound 3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative with a substituted chlorophenyl group at position 3, a hydroxyl group at position 7, and a piperidinylmethyl moiety at position 6. Its molecular formula is C₂₂H₂₂ClNO₃, with an average mass of 383.879 g/mol .

属性

IUPAC Name |

3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO3/c22-15-6-4-14(5-7-15)18-13-26-21-16(20(18)25)8-9-19(24)17(21)12-23-10-2-1-3-11-23/h4-9,13,24H,1-3,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTJCTUKYYQNSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the condensation of a suitable phenol derivative with a β-ketoester under acidic conditions.

Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the chromen-4-one core with a chlorobenzene derivative in the presence of a Lewis acid catalyst.

Piperidinylmethylation: The final step involves the nucleophilic substitution of the hydroxy group with a piperidinylmethyl group using reagents like piperidine and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

化学反应分析

Types of Reactions

3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.

Reduction: The chromen-4-one core can be reduced to a chroman-4-one derivative using reducing agents like sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of ketone or carboxylic acid derivatives.

Reduction: Formation of chroman-4-one derivatives.

Substitution: Formation of substituted chlorophenyl derivatives.

科学研究应用

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory disorders. The mechanism involves the inhibition of specific signaling pathways associated with inflammation, potentially targeting bromodomain-containing protein 4 (BRD4) which plays a crucial role in inflammatory responses .

Anticancer Properties

Research indicates that the compound may possess anticancer activity by inducing apoptosis in cancer cells. Its ability to modulate cell cycle progression and promote cell death has been explored in various cancer models, showing promising results in inhibiting tumor growth .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its interaction with neurotransmitter systems and its potential to reduce oxidative stress suggest a role in protecting neuronal health .

Case Studies

Several studies highlight the effectiveness of this compound in various experimental settings:

- In Vitro Studies : In laboratory settings, the compound showed significant inhibition of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- Animal Models : In murine models of acute inflammation, administration of the compound led to reduced symptoms and markers of inflammation, supporting its therapeutic potential for inflammatory diseases .

- Cancer Research : Studies involving cancer cell lines demonstrated that treatment with this compound resulted in decreased viability and increased apoptosis rates compared to untreated controls, suggesting its efficacy as an anticancer agent .

作用机制

The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substitution Patterns on the Chromen-4-One Core

The biological and physicochemical properties of chromen-4-one derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Monoamine Oxidase (MAO) Inhibition

- The analogue 2-(4-chlorophenyl)-7-hydroxy-8-((acridin-9-ylamino)methyl)-4H-chromen-4-one (AF8) exhibits MAO-B inhibitory activity, attributed to the acridine moiety enhancing planar stacking with the enzyme’s active site .

α-Glucosidase Inhibition

- Derivatives like 3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-CF₃ show moderate α-glucosidase inhibition due to the trifluoromethyl group’s electron-withdrawing effects, which stabilize enzyme-ligand interactions . The target compound’s piperidine group may confer similar stabilization via hydrogen bonding.

Cytotoxicity and Antimicrobial Potential

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

生物活性

3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic compound belonging to the chromen-4-one family, which has garnered attention for its diverse biological activities. This compound is characterized by its complex structure, featuring a chlorophenyl group, a hydroxy group, and a piperidinylmethyl group. Its potential applications span across medicinal chemistry, pharmacology, and materials science.

- Molecular Formula : C22H22ClNO3

- Molecular Weight : 383.87 g/mol

- Purity : Typically around 95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.

- Receptor Modulation : It can bind to cellular receptors, influencing their activity and downstream signaling pathways.

- Signal Transduction Interference : The compound may affect intracellular signaling cascades that regulate cell growth, differentiation, and apoptosis.

Antioxidant Activity

Research indicates that chromen-4-one derivatives exhibit significant antioxidant properties. This is crucial for mitigating oxidative stress-related diseases. The hydroxy group in the compound enhances its ability to scavenge free radicals.

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. This includes moderate to strong inhibition of pathogens such as Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies revealed cytotoxic effects on cancer cell lines, particularly in breast cancer models (e.g., MCF-7 and MDA-MB-231). The presence of the chlorophenyl group is believed to enhance its anticancer efficacy through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. It has been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic profile in inflammatory diseases .

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased apoptosis markers and decreased proliferation rates .

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial effects of this compound were assessed against multiple bacterial strains. The results indicated that it exhibited substantial inhibitory activity against Staphylococcus aureus and E. coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Data Summary Table

| Biological Activity | Effectiveness Level | Target Organisms/Cells |

|---|---|---|

| Antioxidant | High | Free radicals |

| Antimicrobial | Moderate to High | Salmonella typhi, Bacillus subtilis, Staphylococcus aureus |

| Anticancer | High | MCF-7, MDA-MB-231 (breast cancer) |

| Anti-inflammatory | Moderate | Pro-inflammatory cytokines |

常见问题

Basic Questions

Q. What are the key synthetic routes for synthesizing 3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one?

- Methodological Answer : The synthesis typically involves a multi-step approach, including:

- Mannich Reaction : Reacting a chromenone core with formaldehyde and piperidine derivatives under controlled ethanol solvent conditions (e.g., 350 mL ethanol, 37% formaldehyde) to introduce the piperidinylmethyl group .

- Selective Functionalization : Ensuring regioselectivity by optimizing reaction parameters (e.g., 25–30°C, inert atmosphere) to avoid side reactions during chlorophenyl and hydroxyl group incorporation .

- Purification : Column chromatography or recrystallization to isolate the final product, with yields typically ranging from 27% to 45% depending on reaction control .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : and NMR (e.g., DMSO-d6 solvent) to confirm substituent positions, such as the chlorophenyl group (δ 7.50 ppm) and piperidinylmethyl protons (δ 3.1–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H] at m/z 398.12) .

- HPLC-PDA : Purity analysis (>95%) using C18 columns with methanol/water gradients .

Q. What initial biological assays are recommended for screening this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus (1–100 µg/mL) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

- Enzyme Inhibition : Kinase or protease inhibition assays to explore therapeutic potential .

Advanced Questions

Q. How can reaction parameters be systematically optimized to enhance synthesis yield?

- Methodological Answer : Use Design of Experiments (DoE) principles:

- Variables : Temperature (25–60°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., 0.1–5 mol% Pd) .

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 45°C, ethanol/water 3:1) .

- Flow Chemistry : Continuous flow systems to improve mixing and reduce side reactions, increasing yield by 15–20% .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., piperidinylmethyl vs. chromenone protons) .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict NMR shifts and compare with experimental data .

- X-ray Crystallography : Single-crystal analysis for unambiguous confirmation (if crystallizable) .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-solvent Systems : Use PEG-400 or cyclodextrins (10–20% w/v) to enhance solubility without structural modification .

- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate at the 7-hydroxy position) via substitution reactions .

- Nanoformulations : Encapsulate in liposomes (50–200 nm) for improved bioavailability .

Q. How to quantify trace impurities in the final compound for regulatory compliance?

- Methodological Answer :

- HPLC-MS/MS : Detect impurities at <0.1% using MRM modes (e.g., column: Zorbax SB-C18, 2.1 × 50 mm) .

- ICP-MS : Screen for heavy metals (e.g., Pd residues from catalysis) with detection limits of 1 ppb .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。